

A Comparative Analysis of GW274150 and 1400W: Potent and Selective iNOS Inhibitors

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Compound of Interest

Compound Name: GW274150 phosphate

Cat. No.: B15614142

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In the landscape of inflammatory and neurodegenerative disease research, the selective inhibition of inducible nitric oxide synthase (iNOS) presents a promising therapeutic strategy. Overproduction of nitric oxide (NO) by iNOS is a key pathological feature in conditions such as rheumatoid arthritis, inflammatory bowel disease, and neurotoxic cascades. This guide provides a detailed comparative analysis of two widely utilized and highly selective iNOS inhibitors: GW274150 and 1400W. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical properties, in vitro and in vivo efficacy, and the experimental methodologies for their evaluation.

Comparative Efficacy and Selectivity

Both GW274150 and 1400W are potent inhibitors of iNOS, demonstrating high selectivity over the constitutive isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS). This selectivity is crucial for minimizing off-target effects, as basal nNOS and eNOS activities are essential for normal physiological functions, including neurotransmission and blood pressure regulation.

GW274150 is a time-dependent and L-arginine competitive inhibitor of human iNOS.^{[1][2]} It exhibits a high degree of selectivity for iNOS over both eNOS and nNOS.^{[1][2]} Similarly, 1400W is a slow, tight-binding inhibitor of human iNOS, also competitive with L-arginine, and its inhibition is dependent on the cofactor NADPH.^[3] It is described as either an irreversible or an extremely slowly reversible inhibitor.^[3]

The following tables summarize the key quantitative data for GW274150 and 1400W, providing a clear comparison of their inhibitory potency and selectivity.

Table 1: In Vitro Inhibitory Activity against Nitric Oxide Synthase (NOS) Isoforms

Compound	Target Isoform	Species	Potency (IC50 / Ki / Kd)	Reference
GW274150	iNOS	Human	<40 nM (Kd)	[1][2]
iNOS	Human	2.19 μM (IC50)	[4]	
iNOS (intracellular)	Murine (J774 cells)	0.2 ± 0.04 μM (IC50)	[1][2]	
iNOS	Rat	1.15 ± 0.6 μM (ED50)	[1]	
nNOS	Human	4.57 ± 0.23 μM (Ki)	[1]	
eNOS	Human	185 ± 32 μM (Ki)	[1]	
1400W	iNOS	Human	≤ 7 nM (Kd)	[3][5][6]
nNOS	Human	2 μM (Ki)	[3][5]	
eNOS	Human	50 μM (Ki)	[3][5]	

Table 2: Selectivity Ratios for iNOS Inhibition

Compound	Selectivity vs. nNOS	Selectivity vs. eNOS	Species	Reference
GW274150	>114-fold	>5800-fold	Human	[1]
219-fold	>260-fold	Rat (intact tissues)	[1][2][4]	
1400W	>250-fold	>5000-fold	Human	[1]
-	>50-fold	Rat (in vivo)	[3][5]	

Table 3: Comparative Pharmacokinetic Parameters

Compound	Species	Administration	Half-life (t _{1/2})	Oral Bioavailability	Reference
GW274150	Rat, Mouse	Intravenous	~6 hours	>90%	[1][2]
1400W	-	-	-	-	Not explicitly found

In Vivo Efficacy

Both compounds have demonstrated significant efficacy in various animal models of inflammatory diseases.

GW274150 has been shown to be effective in rodent models of:

- Lipopolysaccharide (LPS)-induced inflammation, reducing plasma nitrate/nitrite levels.[1][2]
- Carrageenan-induced lung injury, where it attenuated fluid accumulation, polymorphonuclear cell infiltration, and the production of pro-inflammatory cytokines like TNF- α and IL-1 β . [7]
- Renal ischemia/reperfusion injury, where it reduced renal dysfunction and injury.[8]
- Inflammatory and neuropathic pain.[9][10]
- Cancer-induced muscle wasting.[11]

1400W has shown protective effects in:

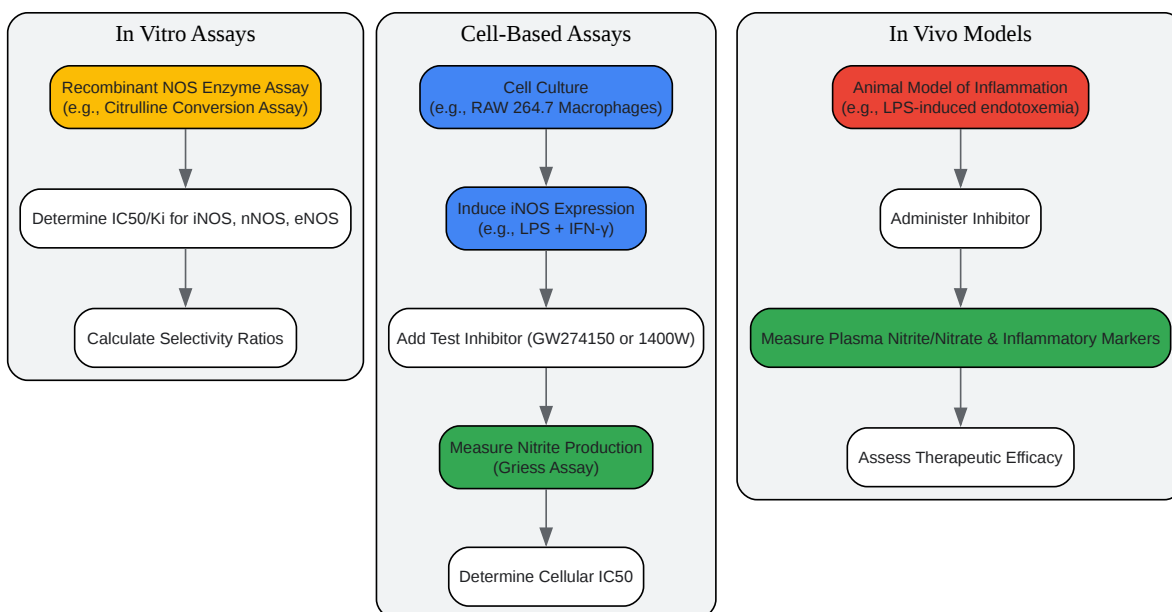
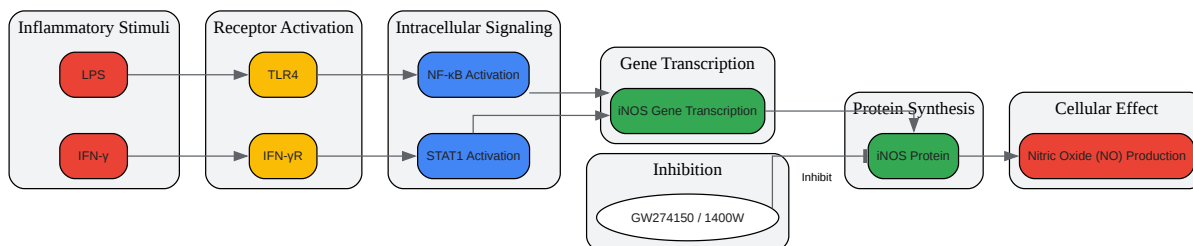
- Endotoxin-induced vascular injury in rats.[3][5]
- Renal ischemia/reperfusion injury.[5]
- Inhibiting tumor growth in vivo.[12]
- Ameliorating cognitive deficits in a rat model of acute hypobaric hypoxia/reoxygenation.[6]
- Retinal diseases.[13]

- Preventing cachexia-mediated muscle wasting.[[14](#)]

It is important to note that while highly effective, 1400W has been associated with acute toxicity at high intravenous doses (>10 mg/kg), a side effect not reported for GW274150.[[1](#)]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway leading to iNOS induction and a typical experimental workflow for evaluating iNOS inhibitors.



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